Eprinomectin B1b

Vue d'ensemble

Description

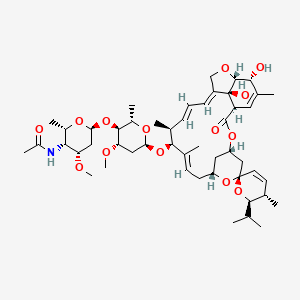

L'éprinoméctine B1b est un dérivé semi-synthétique de l'avérmectine B1b, qui fait partie de la famille des composés de l'avérmectine. Ces composés sont connus pour leurs propriétés anthelminthiques et insecticides puissantes. L'éprinoméctine B1b est principalement utilisée comme un endectocide vétérinaire, ce qui signifie qu'elle est efficace contre les parasites internes et externes .

Mécanisme D'action

Target of Action

Eprinomectin B1b is a semi-synthetic compound of the avermectin family . It is primarily used for the treatment of internal and external parasites in cattle and lactating cows . The primary targets of this compound are the glutamate-gated chloride ion channels which occur in invertebrate nerve and muscle cells .

Mode of Action

This compound, like other avermectins, works by preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . It does this by amplifying the effects of glutamate on the invertebrate-specific gated chloride channels . This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell . This hyperpolarization causes paralysis and death of the parasite .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells . This interference disrupts the normal electrical activity in these cells, leading to paralysis and death of the parasite .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After administration, only a small percentage of the dose is found in the urine, while a significant portion is excreted in the feces . In feces, the parental homologue eprinomectin B1a accounted for approximately 82% of total radioactivity . Five minor metabolites of eprinomectin B1a were detected in feces .

Result of Action

The result of this compound’s action is the effective treatment of internal and external parasites in cattle and lactating cows . By targeting the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, this compound causes paralysis and death of the parasites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence of mud or manure on the areas of the backline where it is applied . Furthermore, the compound’s action can also be influenced by the metabolic differences between male and female rats . Therefore, the environment plays a crucial role in the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Eprinomectin B1b interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, indicating its interaction with cellular proteins and enzymes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to suppress the growth and metastatic phenotypes of prostate cancer cells . It influences cell function by inducing cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to downregulate the expression of cancer stem cell markers and mediate the translocation of β-catenin from the nucleus to the cytoplasm, indicating its role in inhibiting downstream target genes such as c-Myc and cyclin D1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The anthelmintic efficacy of the 0.5% w/v topical formulation of this compound, when administered at 1 mg/kg body weight, was evaluated in sheep in two dose confirmation laboratory studies and one multicenter field study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back .

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral repeated administrations of this compound, it was shown that this compound was metabolised more extensively in female rats than in male rats .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After a topical application of 0.50 mg/kg body weight radiolabelled this compound to 8-10 month old calves, only a small percent of the applied dose (0.35%) was found in the urine through 28 days and 17% to 19.8 % in the faeces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éprinoméctine B1b est synthétisée par une série de réactions chimiques à partir de l'avérmectine B1b. Le processus implique l'oxydation du groupe 4-hydroxy, suivie d'une amination réductrice et d'une acétylation . Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et la pureté du produit final.

Méthodes de production industrielle : La production industrielle de l'éprinoméctine B1b implique une fermentation à grande échelle de Streptomyces avermitilis pour produire de l'avérmectine B1b, qui est ensuite modifiée chimiquement pour obtenir l'éprinoméctine B1b. Le processus de fermentation est soigneusement contrôlé pour maximiser la production du composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L'éprinoméctine B1b subit diverses réactions chimiques, notamment :

Oxydation : Le groupe 4-hydroxy est oxydé pendant le processus de synthèse.

Amination réductrice : Cette réaction est utilisée pour introduire un groupe amino dans la molécule.

Acétylation : L'étape finale de la synthèse implique l'acétylation pour protéger le groupe amino.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.

Amination réductrice : Des agents réducteurs comme le cyanoborohydrure de sodium sont utilisés.

Acétylation : L'anhydride acétique est généralement utilisé pour les réactions d'acétylation.

Principaux produits formés : Le principal produit formé à partir de ces réactions est l'éprinoméctine B1b, avec des sous-produits mineurs en fonction des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

L'éprinoméctine B1b a une large gamme d'applications en recherche scientifique, notamment :

5. Mécanisme d'action

L'éprinoméctine B1b exerce ses effets en se liant aux canaux chlorures contrôlés par le glutamate dans les cellules nerveuses et musculaires des invertébrés. Cette liaison renforce les effets du glutamate, ce qui entraîne un afflux d'ions chlorure et une hyperpolarisation de la membrane cellulaire. En conséquence, la transmission de l'activité électrique est bloquée, ce qui provoque la paralysie et la mort du parasite .

Composés similaires :

Ivermectine : Un autre membre de la famille des avérmectines, utilisé à des fins anthelminthiques et insecticides similaires.

Abaméctine : Un mélange d'avérmectine B1a et B1b, utilisé comme pesticide.

Doraméctine : Un dérivé de l'avérmectine avec une puissance accrue contre certains parasites.

Moxidectine : Un dérivé plus lipophyle avec une durée d'action plus longue.

Sélamectine : Utilisée principalement pour contrôler les puces et autres parasites chez les animaux de compagnie.

Unicité de l'éprinoméctine B1b : L'éprinoméctine B1b est unique en raison de ses modifications chimiques spécifiques, qui améliorent son efficacité et réduisent sa toxicité par rapport aux autres avérmectines. Sa capacité à être utilisée comme un endectocide topique sans provoquer de résidus importants dans le lait la rend particulièrement précieuse dans l'industrie laitière .

Applications De Recherche Scientifique

Eprinomectin B1b has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Ivermectin: Another member of the avermectin family, used for similar anthelmintic and insecticidal purposes.

Abamectin: A mixture of avermectin B1a and B1b, used as a pesticide.

Doramectin: A derivative of avermectin with enhanced potency against certain parasites.

Moxidectin: A more lipophilic derivative with a longer duration of action.

Selamectin: Used primarily for controlling fleas and other parasites in pets.

Uniqueness of Eprinomectin B1b: this compound is unique due to its specific chemical modifications, which enhance its efficacy and reduce its toxicity compared to other avermectins. Its ability to be used as a topical endectocide without causing significant residues in milk makes it particularly valuable in the dairy industry .

Propriétés

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNHOHPRXXCPRA-FZTOWWROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H73NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037695 | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133305-89-2 | |

| Record name | (4′′R)-4′′-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4′′-deoxy-25-(1-methylethyl)avermectin A1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprinomectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRINOMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OML2QZ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

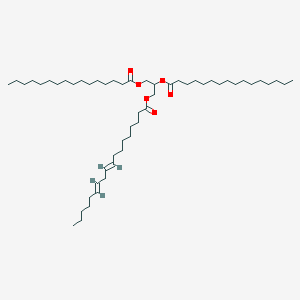

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

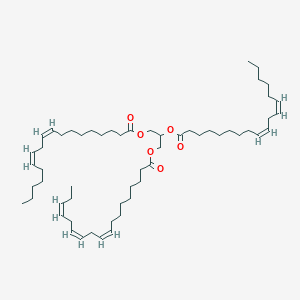

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

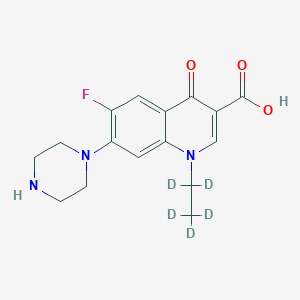

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)